molecular formula C23H18FN3O5S2 B6546456 ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate CAS No. 886893-69-2

ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate

Cat. No.: B6546456
CAS No.: 886893-69-2
M. Wt: 499.5 g/mol
InChI Key: FQRIYLCVFYSIDW-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate is a structurally complex small molecule featuring a 1,3-benzothiazole core substituted with a 6-carboxylate ester group. The molecule further incorporates a 3-(4-fluorobenzenesulfonamido)benzamido substituent at the 2-position of the benzothiazole ring. The fluorine atom on the benzene ring may enhance binding affinity and metabolic stability, a strategy widely employed in drug design .

The compound’s synthesis likely involves sequential coupling reactions, including sulfonamide formation and amide bond assembly, followed by crystallization for structural validation. Tools like SHELX software (e.g., SHELXL for refinement) may be used to confirm its crystal structure .

Properties

IUPAC Name

ethyl 2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O5S2/c1-2-32-22(29)15-6-11-19-20(13-15)33-23(25-19)26-21(28)14-4-3-5-17(12-14)27-34(30,31)18-9-7-16(24)8-10-18/h3-13,27H,2H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRIYLCVFYSIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluations, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : The initial step includes the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazole core.
  • Introduction of the Fluorine Atom : The fluorine atom is introduced via reaction with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) .
  • Formation of the Sulfonamide Linkage : The sulfonamide group is formed by reacting an appropriate amine with a sulfonyl chloride derivative.
  • Final Esterification : The final product is obtained through esterification with ethanol.

Characterization techniques such as Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. The compound exhibited significant activity against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating effective antibacterial properties .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it demonstrated:

  • IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
  • Induction of apoptosis was observed through flow cytometry analysis, suggesting its potential as an anticancer agent.

The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell proliferation and survival .

Data Tables

Biological Activity Test Organism/Cell Line MIC/IC50 Value
AntibacterialStaphylococcus aureus25 µg/mL
AntibacterialEscherichia coli30 µg/mL
AnticancerMCF-7 (Breast Cancer)15 µM
AnticancerHCT116 (Colon Cancer)10 µM

Case Studies

  • Study on Antibacterial Properties : A systematic evaluation was conducted where various derivatives of benzothiazole were screened for antibacterial activity. This compound was among the most active compounds tested against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In another study focusing on anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent response in cell viability assays, supporting its potential for further development as an anticancer therapeutic .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with benzothiazole moieties exhibit significant anticancer properties. Ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate has been studied for its potential as an anticancer agent. The introduction of the fluorobenzenesulfonamide group enhances its biological activity by improving solubility and bioavailability. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. The sulfonamide group is known to interact with active sites of target enzymes, potentially leading to therapeutic effects against diseases characterized by overactive enzyme activity, such as cancer and autoimmune disorders .

Material Science

Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. The fluorinated structure contributes to the hydrophobicity and durability of the materials, making them suitable for applications in coatings and films .

Nanocomposites
Recent studies have investigated the use of this compound in creating nanocomposite materials. By integrating it with nanomaterials such as graphene or silica, researchers aim to enhance the mechanical properties and electrical conductivity of composites, which can be applied in electronics and sensors .

Biochemical Applications

Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance their delivery efficiency and target specificity. Research has shown that modifying drug molecules with similar sulfonamide derivatives can improve their pharmacokinetic profiles .

Biomolecular Interactions
Studies on the interaction of this compound with biomolecules suggest potential applications in studying protein-ligand interactions. This could aid in understanding the mechanisms of action for various biological processes and diseases .

Case Studies

Study Focus Findings
Anticancer PropertiesDemonstrated significant inhibition of tumor cell proliferation in vitro.
Enzyme InhibitionShowed potential as a selective inhibitor for specific enzymes linked to inflammatory pathways.
Material ScienceDeveloped fluorinated polymers exhibiting enhanced thermal stability for industrial applications.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from four key components:

Functional Group Reactivity Profile
Ethyl carboxylateSusceptible to hydrolysis under acidic/basic conditions to yield carboxylic acids.
Benzamido amideHydrolyzable to carboxylic acid and amine derivatives via acid/base catalysis.
4-FluorobenzenesulfonamidoParticipates in nucleophilic substitution (fluorine replacement) or hydrolysis.
Benzothiazole ringEngages in electrophilic substitution or metal coordination via N/S atoms.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to form a carboxylic acid. Typical conditions include:

  • Basic Hydrolysis : NaOH (2–5 M) in aqueous ethanol at 60–100°C for 6–12 hours yields the corresponding carboxylic acid .

  • Acidic Hydrolysis : HCl (conc.) in refluxing ethanol (8–10 hours) produces the acid, though with lower efficiency.

Example :

Ethyl esterNaOH, H2O/EtOHCarboxylic acid+EtOH\text{Ethyl ester} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{Carboxylic acid} + \text{EtOH}

Amide Bond Cleavage

The benzamido amide hydrolyzes under harsh acidic or basic conditions:

  • Acidic Hydrolysis : 6 M HCl at 110°C for 24 hours generates 3-(4-fluorobenzenesulfonamido)benzoic acid and 2-amino-1,3-benzothiazole-6-carboxylic acid.

  • Enzymatic Cleavage : Proteases like trypsin selectively cleave amides under mild conditions (pH 7–8, 37°C).

Example :

AmideHCl, ΔBenzoic acid derivative+Benzothiazole amine\text{Amide} \xrightarrow{\text{HCl, Δ}} \text{Benzoic acid derivative} + \text{Benzothiazole amine}

Sulfonamide Reactivity

The 4-fluorobenzenesulfonamido group exhibits two primary reaction types:

  • Nucleophilic Aromatic Substitution : Fluorine at the para position is replaced by nucleophiles (e.g., –OH, –NH2_2) under Pd catalysis or microwave irradiation.

  • Sulfonamide Hydrolysis : Strong bases (e.g., KOH in ethylene glycol, 150°C) cleave the sulfonamide to yield sulfonic acid and aniline derivatives.

Example :

Ar-FPd(PPh3)4,AmineAr-NR2\text{Ar-F} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Amine}} \text{Ar-NR}_2

Benzothiazole Ring Modifications

The benzothiazole moiety participates in:

  • Electrophilic Substitution : Nitration or halogenation at position 4 or 7 under HNO3_3/H2_2SO4_4 or Cl2_2/FeCl3_3 .

  • Metal Coordination : Forms complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) via N/S donors, enhancing catalytic or photophysical properties .

Example :

Benzothiazole+Cu(NO3)2Cu(II)-benzothiazole complex\text{Benzothiazole} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{Cu(II)-benzothiazole complex}

Comparative Reactivity with Analogues

The fluorine atom in the sulfonamide group differentiates this compound from analogues:

Compound Sulfonamide Substituent Key Reaction Effect
Target compound4-FluoroNucleophilic substitutionEnhanced metabolic stability
4-Chlorobenzenesulfonamido analogue4-ChloroSNAr reactionsHigher reactivity due to Cl’s leaving-group ability
4-Methylbenzenesulfonamido analogue4-MethylOxidative functionalizationIncreased lipophilicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis with key analogues:

Compound Name Key Structural Features Biological Targets/Applications Key Differences
Ethyl 2-Methyl-1,3-Benzothiazole-6-Carboxylate - 2-Methyl substitution
- Lacks sulfonamide/benzamide groups
Intermediate for fluorescent dyes or agrochemicals Simpler structure; absence of sulfonamide limits enzyme-targeting potential
5-Chloro-2-(3-(3,4-Dihydroisoquinolin-2(1H)-Ylsulfonyl)Benzamido)Benzoic Acid - Sulfonamide-linked dihydroisoquinoline
- Carboxylic acid terminus
PPAR gamma/delta dual agonist (potential for metabolic disorders) Carboxylic acid enhances solubility but reduces cell permeability vs. ethyl ester
2-[3-(4-Fluorophenyl)-1-Heptyl-Ureido]Ethyl Phenoxy Propionic Acid - Ureido linker
- 4-Fluorophenyl group
- Propionic acid terminus
PPAR gamma/delta agonist (anti-diabetic, anti-inflammatory) Ureido linker vs. benzamide; acid terminus may limit bioavailability
Ethyl 2-[3-(4-Fluorobenzenesulfonamido)Benzamido]-1,3-Benzothiazole-6-Carboxylate - Dual sulfonamide-benzamide
- Ethyl ester terminus
Hypothesized: Multi-target (e.g., kinase inhibition, carbonic anhydrase modulation) Combines sulfonamide and benzamide; ester group balances solubility and permeability

Key Research Findings

Pharmacodynamic Advantages: The dual sulfonamide-benzamide architecture may enable simultaneous interactions with hydrophobic pockets and hydrogen-bonding residues in target enzymes, a feature absent in simpler analogues like ethyl 2-methyl-1,3-benzothiazole-6-carboxylate . The ethyl ester group improves lipophilicity compared to carboxylic acid derivatives (e.g., 5-chloro-2-(3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamido)benzoic acid), enhancing membrane permeability .

Synthetic Challenges :

  • The compound’s synthesis is more complex than that of ethyl 2-methyl-1,3-benzothiazole-6-carboxylate due to the need for precise sulfonamide coupling and regioselective benzothiazole functionalization .

Target Selectivity: Unlike PPAR-targeting analogues (e.g., 2-[3-(4-fluorophenyl)-1-heptyl-ureido]ethyl phenoxy propionic acid), this compound’s benzothiazole core may favor kinase or carbonic anhydrase inhibition, though experimental validation is needed .

Preparation Methods

Reaction Mechanism and Optimization

Thiourea reacts with ethyl 3-ethoxyacrylate in a cyclization reaction facilitated by glacial acetic acid. The reaction proceeds via nucleophilic attack of the thiol group on the α,β-unsaturated ester, followed by cyclodehydration to form the 2-aminothiazole ring. Key parameters include:

  • Temperature : 80°C for 90 minutes to ensure complete cyclization.

  • Stoichiometry : A 1:1.1 molar ratio of thiourea to bromine (for brominated derivatives, though omitted here).

  • Workup : Alkalization with aqueous ammonia precipitates the product, which is recrystallized from ethanol/water.

Table 1: Synthesis of Ethyl 2-Aminobenzo[d]thiazole-6-Carboxylate

ParameterConditionsYield
ReactantsEthyl 3-ethoxyacrylate, thiourea70%
SolventWater/dioxane (1:1)
Temperature80°C, 1 hour
PurificationFiltration, recrystallization

Synthesis of 3-(4-Fluorobenzenesulfonamido)Benzoic Acid

The sulfonamide moiety is introduced via reaction of 3-aminobenzoic acid with 4-fluorobenzenesulfonyl chloride .

Sulfonylation Reaction

The sulfonamide bond forms under mild basic conditions, typically using pyridine or triethylamine to scavenge HCl.

  • Solvent : Anhydrous dichloromethane or THF.

  • Stoichiometry : Equimolar amounts of amine and sulfonyl chloride.

  • Reaction Time : 2–4 hours at 0–5°C to minimize side reactions.

Table 2: Sulfonamide Formation

ParameterConditionsYield
Reactants3-Aminobenzoic acid, 4-fluorobenzenesulfonyl chloride85%
BaseTriethylamine
SolventDichloromethane
Temperature0–5°C, 3 hours

Amide Coupling: Formation of the Target Compound

The final step involves coupling 3-(4-fluorobenzenesulfonamido)benzoic acid with ethyl 2-aminobenzo[d]thiazole-6-carboxylate using carbodiimide chemistry.

Activation and Coupling

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to form the reactive intermediate, which subsequently reacts with the amine.

Table 3: Amide Coupling Conditions

ParameterConditionsYield
Coupling AgentsEDCI, HOBt41–45%
SolventAnhydrous CH₂Cl₂
BaseTriethylamine
Reaction Time12–16 hours, room temperature

Purification and Characterization

The crude product is purified via silica gel chromatography using ethyl acetate/petroleum ether gradients. Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LCMS) confirm structural integrity.

Critical Analysis of Synthetic Routes

Yield Optimization Challenges

  • Amide Coupling Efficiency : Yields for the final coupling step (41–45%) highlight the steric hindrance posed by the benzothiazole and sulfonamide groups. Alternative activators (e.g., HATU) may improve efficiency.

  • Sulfonamide Stability : The electron-withdrawing fluorine atom on the sulfonamide enhances stability but may reduce nucleophilicity during coupling.

Scalability Considerations

Industrial-scale synthesis requires cost-effective solvents (e.g., acetonitrile over dioxane) and catalytic methods to reduce reagent waste .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate to improve yield and purity?

  • Methodological Answer : The synthesis typically involves sequential reactions:

Intermediate Preparation : Start with 2-amino-6-fluoro-1,3-benzothiazole, reacting it with 4-fluorobenzenesulfonyl chloride to form the sulfonamide intermediate.

Coupling Reaction : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach 3-aminobenzoic acid derivatives.

Esterification : React the carboxylic acid intermediate with ethanol under acidic conditions.

  • Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to terminate steps at optimal conversion .
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Critical Parameters : Temperature control (<60°C for sulfonamide formation), stoichiometric ratios (1:1.2 for sulfonyl chloride:amine), and inert atmosphere (N₂) to prevent hydrolysis .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Confirm sulfonamide (-SO₂NH-) resonance at δ 3.1–3.5 ppm (¹H) and 110–120 ppm (¹³C). Benzothiazole protons appear as doublets (δ 7.5–8.5 ppm) due to fluorine coupling .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 486.08) and isotopic patterns for chlorine/fluorine .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and track degradation under stress conditions (e.g., pH 2–9) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorobenzenesulfonamido group in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the 4-fluoro group with Cl, Br, or NO₂ to assess electronic effects. Remove the sulfonamido group entirely as a negative control .
  • Biological Assays :
  • In Vitro : Test analogs against target enzymes (e.g., α-glucosidase for antidiabetic activity) using IC₅₀ measurements .
  • Docking Simulations : Perform molecular docking (AutoDock Vina) to compare binding affinities of analogs with the parent compound’s sulfonamido-F···protein interactions .
  • Data Interpretation : Correlate substituent electronegativity with activity trends. For example, higher electronegativity (F > Cl) may enhance hydrogen-bonding with catalytic residues .

Q. What strategies resolve contradictory data in biological activity across different studies (e.g., varying IC₅₀ values in antidiabetic assays)?

  • Methodological Answer :

  • Standardize Assay Conditions :
  • Use identical enzyme sources (e.g., recombinant human α-glucosidase vs. rat intestinal extracts).
  • Control pH (6.8 for physiological relevance) and temperature (37°C) .
  • Validate Compound Integrity : Re-characterize batches via XRD (to confirm crystallinity) and DSC (to detect polymorphic changes affecting solubility) .
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across ≥3 independent replicates. Address outliers via Grubbs’ test .

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